molecular formula C18H22N2O5 B11438256 N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide

Cat. No.: B11438256
M. Wt: 346.4 g/mol
InChI Key: YEEMVDBMVGXPSD-UHFFFAOYSA-N
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Description

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a complex organic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide typically involves the cycloaddition of appropriate precursors. One common method involves the reaction of hydroxyimoyl halides with dipolarophiles under mild basic conditions (e.g., NaHCO₃) at ambient temperature . Another approach utilizes metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry and metal-free synthesis are likely to be favored due to their environmental and economic benefits .

Chemical Reactions Analysis

Types of Reactions

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines or thiols

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Biological Activity

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d]isoxazole-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the biological activity associated with this compound, including its cytotoxic effects, mechanisms of action, and implications for therapeutic applications.

  • IUPAC Name : this compound
  • Molecular Formula : C18H24N2O5
  • Molar Mass : 348.39 g/mol

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. Key findings include:

  • Cytotoxicity : The compound exhibits cytotoxic effects against different cancer cell lines. In particular, studies have shown that it can induce apoptosis in human promyelocytic leukemia cells (HL-60) by modulating the expression of apoptosis-related genes such as Bcl-2 and p21^WAF-1 .
  • Mechanism of Action :
    • Apoptotic Pathways : The compound appears to promote apoptosis through the downregulation of Bcl-2 and upregulation of p21^WAF-1 .
    • Cell Cycle Arrest : It also induces cell cycle arrest in cancer cells, contributing to its anticancer properties .
  • Toxicity Studies : Toxicity assessments in zebrafish embryos indicated that the compound has a moderate safety profile with specific concentrations leading to observable adverse effects .

Case Studies

  • Cytotoxicity in HL-60 Cells :
    • IC50 Values : The IC50 values for various isoxazole derivatives were reported between 86–755 μM. Notably, compounds similar to this compound showed significant cytotoxicity .
    • Gene Expression Analysis : RT-PCR analysis revealed that the compound significantly affects mRNA levels related to apoptosis and cell cycle regulation.
  • Comparative Analysis with Other Compounds :
    • A comparative study highlighted that other isoxazole derivatives had varying levels of cytotoxicity and mechanisms involving apoptosis and cell cycle modulation .

Data Table of Biological Activities

Compound NameIC50 (μM)Mechanism of ActionTarget Cells
Isoxazole 386Apoptosis inductionHL-60
Isoxazole 6755Cell cycle arrestHL-60
N-(3,4,5-trimethoxyphenyl) derivativeVariableModulates Bcl-2 and p21^WAF-1 expressionVarious Cancer Lines

Properties

Molecular Formula

C18H22N2O5

Molecular Weight

346.4 g/mol

IUPAC Name

N-(3,4,5-trimethoxyphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,2]oxazole-3-carboxamide

InChI

InChI=1S/C18H22N2O5/c1-22-14-9-11(10-15(23-2)17(14)24-3)19-18(21)16-12-7-5-4-6-8-13(12)25-20-16/h9-10H,4-8H2,1-3H3,(H,19,21)

InChI Key

YEEMVDBMVGXPSD-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)C2=NOC3=C2CCCCC3

Origin of Product

United States

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